molecular formula C8H16O4 B13530365 (2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid

(2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid

Cat. No.: B13530365
M. Wt: 176.21 g/mol
InChI Key: IVIZIOMPDUVWLK-RITPCOANSA-N
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Description

(2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid is an organic compound that features a tert-butoxy group and a hydroxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl alcohol and appropriate catalysts to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

In an industrial setting, the production of (2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes can enhance the scalability and efficiency of the production, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which (2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxy group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid: Similar structure but with a shorter carbon chain.

    (2S,3R)-3-(tert-Butoxy)-2-hydroxyhexanoic Acid: Similar structure but with a longer carbon chain.

Uniqueness

(2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid is unique due to its specific combination of the tert-butoxy and hydroxy groups on a butanoic acid backbone. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from other similar compounds .

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C8H16O4/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6,9H,1-4H3,(H,10,11)/t5-,6+/m1/s1

InChI Key

IVIZIOMPDUVWLK-RITPCOANSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)O)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)O)O)OC(C)(C)C

Origin of Product

United States

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